N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Description
Chemical Identification and Structural Characterization of N-Butyl-8-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine
Systematic Nomenclature and IUPAC Conventions
The IUPAC name N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine derives from the bicyclo[3.2.1]octane scaffold, a bridged bicyclic system comprising seven carbon atoms and one nitrogen atom. The prefix 8-aza denotes the replacement of a carbon atom at position 8 with nitrogen, while 8-methyl and N-butyl specify substituents on this nitrogen. The 3-amine designation indicates a primary amino group (-NH$$_2$$) at position 3 of the bicyclic framework.
The numbering of the bicyclo[3.2.1]octane system follows IUPAC bridge prioritization rules, where the longest bridge (three carbons) is assigned positions 1–4, the medium bridge (two carbons) positions 4–6, and the shortest bridge (one carbon) positions 6–8. The nitrogen at position 8 adopts a bridgehead configuration, bonded to three carbon atoms (C1, C5, and C7) and two alkyl groups (methyl and butyl). This results in a quaternary ammonium center, though the absence of a specified counterion in the name suggests the compound may exist as a free base under certain conditions.
Table 1: Key Nomenclature and Molecular Data
Molecular Architecture of the Azabicyclo[3.2.1]Octane Core
The azabicyclo[3.2.1]octane skeleton consists of a seven-membered ring system fused with a five-membered ring, creating two bridgehead atoms (C1 and C5) and a nitrogen atom at position 8. The butyl and methyl substituents on the nitrogen introduce steric bulk, altering electron density at the bridgehead and influencing reactivity.
X-ray crystallographic studies of related tropane derivatives, such as N-Boc-exo-3-aminotropane, reveal that the bicyclic core adopts a chair-like conformation with the nitrogen lone pair oriented axially. In this compound, the N-butyl group likely projects equatorially to minimize steric clash with the methyl group, while the 3-amino group occupies an endo or exo position relative to the larger bridge.
Figure 1: Hypothetical Molecular Structure
N(CH2CH2CH2CH3)(CH3)
/ \
C1–C5
/ \
C2 C6
/ \
C3–NH2 C7
Stereochemical Considerations in the Tropane Skeleton
The tropane core exhibits inherent chirality due to its non-planar bicyclic structure. Substituents on the nitrogen or at position 3 can adopt endo (directed inward) or exo (directed outward) configurations, significantly impacting molecular interactions. For example, exo-3-aminotropane derivatives demonstrate higher solubility in polar solvents compared to endo isomers, attributed to enhanced hydrogen-bonding capability.
In this compound, the 3-amino group’s stereochemistry remains undefined in available literature. However, synthetic routes for analogous compounds, such as tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, suggest that steric effects from the N-butyl group may favor an exo conformation at position 3.
Comparative Analysis with Related Bicyclic Amines
This compound shares structural motifs with several pharmacologically active amines:
3-Aminotropane (8-Methyl-8-azabicyclo[3.2.1]octan-3-amine) :
Tributylamine :
N-(Bis(4-fluorophenyl)methyl)-8-butyl-8-azabicyclo[3.2.1]octan-3-amine :
Table 2: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | logP | Key Feature |
|---|---|---|---|
| N-Butyl-8-methyl-8-azabicyclo[...]amine | C$${12}$$H$${25}$$N$$_2$$ | 3.5* | Quaternary N, rigid bicyclic core |
| 3-Aminotropane | C$$8$$H$${16}$$N$$_2$$ | 1.2 | Primary amine, compact structure |
| Tributylamine | C$${12}$$H$${27}$$N | 4.1 | Flexible trialkylamine |
*Estimated via Crippen’s fragmentation method.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C12H24N2/c1-3-4-7-13-10-8-11-5-6-12(9-10)14(11)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
UECDAJBNCHQEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC2CCC(C1)N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-one, while reduction may produce this compound .
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Properties
N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine functions primarily as a monoamine reuptake inhibitor, which is crucial in the treatment of mood disorders such as depression and anxiety. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, neurotransmitters that play vital roles in mood regulation . This mechanism is similar to that of traditional antidepressants but with potentially fewer side effects.
1.2 Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
The compound's ability to modulate neurotransmitter levels makes it a candidate for ADHD treatment. By enhancing dopaminergic and noradrenergic activity in the brain, it may improve attention and reduce hyperactive behaviors .
1.3 Atypical Antipsychotic Development
This compound has shown promise in the development of atypical antipsychotic drugs due to its high affinity for serotonin receptors (specifically 5-HT1A and 5-HT3) and its unique bicyclic structure, which allows for complex pharmacological interactions .
Case Studies and Research Findings
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways . This compound is known to interact with neurotransmitter receptors, such as the dopamine and serotonin receptors, which play a crucial role in regulating mood, cognition, and behavior . By modulating these receptors, this compound can exert its effects on the central nervous system .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: Bulkier groups (e.g., cyclohexyl or phenylethyl) may alter binding kinetics to receptors like σ or monoamine transporters .
- Synthetic Accessibility : The methyl group at position 8 simplifies synthesis, as seen in the reduction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C .
Comparison with Other Derivatives
- 8-Benzyl Derivatives : Synthesized via benzylation of the core scaffold followed by oxime reduction (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, yield: 76%) .
- Phenylethyl Analog : Achieved by reacting chlorobis(4-fluorophenyl)methane with the base amine under reflux .
Pharmacological and Functional Insights
Anti-Cholinesterase Activity
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine : Demonstrated moderate acetylcholinesterase inhibition (IC₅₀ ~10 µM), attributed to the aromatic benzyl group enhancing π-π interactions .
- Target Compound : The n-butyl chain may reduce potency compared to benzyl analogs but improve pharmacokinetic properties.
Biological Activity
N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores the compound's biological activity, including its mechanisms of action, receptor interactions, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | UECDAJBNCHQEBU-UHFFFAOYSA-N |
This compound is characterized by its unique bicyclic structure, which is crucial for its interaction with biological targets.
This compound primarily functions as a ligand for various neurotransmitter receptors. Notably, it exhibits high affinity for serotonin receptors (5-HT1A and 5-HT3), which are implicated in mood regulation and anxiety disorders . The interaction with these receptors suggests potential applications in treating psychiatric conditions.
Receptor Affinity
Research indicates that this compound's binding affinity can be influenced by structural modifications. For example, derivatives of azabicyclo[3.2.1]octane have been shown to interact selectively with kappa opioid receptors, indicating a diverse pharmacological profile .
Biological Activity in Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antidepressant Effects : In a study examining the effects of azabicyclo compounds on mood disorders, N-butyl derivatives demonstrated significant antidepressant-like activity in animal models, suggesting their potential utility in treating depression .
- Neuroprotective Properties : Research has shown that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress, indicating a neuroprotective role that may be beneficial in neurodegenerative diseases .
- Antinociceptive Activity : Another study highlighted the antinociceptive properties of this compound in pain models, where it exhibited significant pain-relieving effects comparable to conventional analgesics .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound | Receptor Affinity | Biological Activity |
|---|---|---|
| This compound | High (5-HT1A, 5-HT3) | Antidepressant, neuroprotective |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amines | Moderate (KOR) | Analgesic, potential anti-addictive |
| Endo-tert-butyl 8-aZabicyclo[3.2.1]octan derivatives | Variable | Antinociceptive, selective opioid activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
